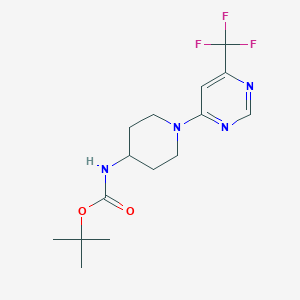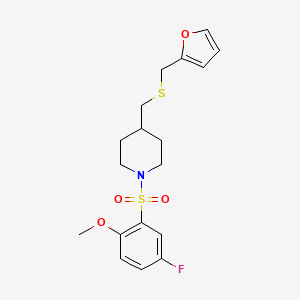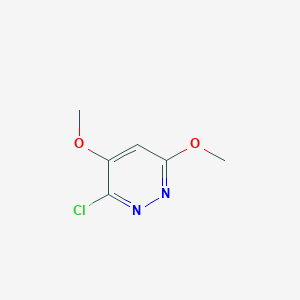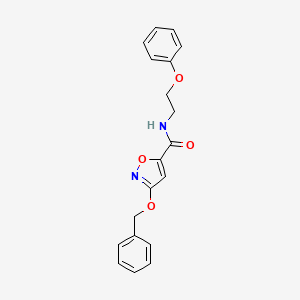![molecular formula C18H18N2O7 B2426848 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid CAS No. 2169266-67-3](/img/structure/B2426848.png)
5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid” is a compound that is related to 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It has a molecular weight of 274.23 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) .
Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Immunosuppressive Potential
One significant application of derivatives of Mycophenolic acid (MPA), which includes compounds similar to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid, is in the field of immunosuppression. A study by Barbieri et al. (2017) synthesized and evaluated hybrid MPA derivatives for their immunosuppressive abilities. They found these compounds, notably compound 3d, to be effective in reducing levels of pro-inflammatory cytokines and demonstrated superior immunosuppressive activity compared to MPA, with reduced cytotoxicity and genotoxic effects. This highlights the potential of these compounds in immunosuppressive therapy, particularly in preventing and treating allograft rejection and autoimmune diseases (Barbieri et al., 2017).
Anti-Inflammatory Applications
Another area of application is in anti-inflammatory treatments. Nikalje et al. (2015) synthesized novel derivatives of 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid and evaluated them for anti-inflammatory activity. The compounds showed promising results in both in vitro and in vivo models, suggesting their potential as effective anti-inflammatory agents (Nikalje et al., 2015).
Antiepileptic Activity
Compounds related to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid have also been investigated for their antiepileptic properties. Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, demonstrating significant antiepileptic activity in mice. Molecular docking studies indicated strong interactions with the GABAA receptor, suggesting the potential of these compounds in epilepsy treatment (Asadollahi et al., 2019).
Antimicrobial Properties
Patel and Dhameliya (2010) explored the antibacterial and antifungal activities of synthesized compounds related to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid. Their results indicated that some of these compounds exhibited promising antimicrobial activities, warranting further exploration as potential antimicrobials (Patel & Dhameliya, 2010).
Mecanismo De Acción
Target of Action
Thalidomide-O-C4-COOH, also known as 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) and plays a crucial role in the mechanism of action of thalidomide and its derivatives .
Mode of Action
The compound interacts with its target, CRBN, by binding to it . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process is a part of the protein degradation pathway, which is a critical aspect of cellular function and homeostasis .
Biochemical Pathways
The primary biochemical pathway affected by Thalidomide-O-C4-COOH involves the degradation of proteins . By binding to CRBN, the compound alters the substrate specificity of the CRL4 CRBN E3 ligase, leading to the degradation of non-native substrates . This mechanism is central to the therapeutic effects of thalidomide and its derivatives .
Pharmacokinetics
Thalidomide, a related compound, is known to exhibit absorption rate-limited pharmacokinetics . This suggests that the bioavailability of Thalidomide-O-C4-COOH may be influenced by similar factors, including absorption rate and solubility .
Result of Action
The molecular and cellular effects of Thalidomide-O-C4-COOH’s action primarily involve the degradation of specific proteins . This can lead to various downstream effects, depending on the specific proteins being degraded . For example, the degradation of certain proteins could potentially inhibit the proliferation of cancer cells .
Action Environment
It is known that the teratogenic effects of thalidomide, a related compound, can vary in phenotype, suggesting that environmental factors may play a role .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNNTIALPNNPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-C4-COOH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)


![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)
![N-(2-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2426775.png)
![8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2426776.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)




